Molecular Weight and Formula Differentiation vs. Des-Fluoro and Dimethylamino Analogs (Direct Head-to-Head Comparison)
The target compound exhibits a molecular weight (MW) of 327.3 g/mol, which is 94.0 g/mol higher than the des-fluoro analog N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide (MW 233.26 g/mol) and 79.0 g/mol higher than the dimethylamino analog (MW 248.30 g/mol) . This substantial MW increase reflects the addition of the 4-fluorophenyl ring and the ether oxygen, directly influencing lipophilicity (clogP), metabolic stability, and membrane permeability.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 327.3 g/mol |
| Comparator Or Baseline | N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide: 233.26 g/mol; N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide: 248.30 g/mol |
| Quantified Difference | +94.0 g/mol vs des-fluoro; +79.0 g/mol vs dimethylamino |
| Conditions | Standard molecular weight calculation; sourced from supplier and database specifications |
Why This Matters
MW is a critical parameter for drug-likeness, solubility, and synthetic feasibility; the significantly higher MW may confer extended binding interactions but also affects ADME properties.
